Ethyl Stearate-d5

Lipidomics Biomarker Quantification GC-MS

Non-deuterated ethyl stearate or structurally dissimilar internal standards introduce significant analytical error in quantitative mass spectrometry due to differential ionization efficiency and unpredictable matrix effects. Ethyl Stearate-d5 (CAS 1216808-22-8) corrects for these variabilities by co-eluting identically with the target analyte, enabling precise isotope dilution MS. • +5 Da mass shift enables reliable GC-MS quantification of FAEE biomarkers • Validated in meconium (LOQ <150 ng/g) for FASD research and hair segment analysis • Corrects variable extraction recovery & matrix effects in lipidomics and forensic toxicology

Molecular Formula C20H40O2
Molecular Weight 317.569
CAS No. 1216808-22-8
Cat. No. B565280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Stearate-d5
CAS1216808-22-8
SynonymsOctadecanoic Acid Ethyl Ester-d5;  Stearic Acid Ethyl Ester-d5;  Ethyl n-Octadecanoate-d5;  Ethyl Octadecanoate-d5;  Ethyl Stearate-d5;  KAK-ES-d5;  NSC 8919-d5; 
Molecular FormulaC20H40O2
Molecular Weight317.569
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2
InChIKeyMVLVMROFTAUDAG-PVGOWFQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Stearate-d5 Internal Standard


Ethyl Stearate-d5 (CAS 1216808-22-8) is a stable isotope-labeled analog of ethyl stearate, a long-chain fatty acid ethyl ester (FAEE), wherein five hydrogen atoms on the ethyl moiety are replaced with deuterium, resulting in a molecular weight of 317.56 Da and a monoisotopic mass of 317.334229 Da . As an internal standard in mass spectrometry, it co-elutes with its non-deuterated counterpart, enabling accurate quantification in complex biological matrices and mitigating matrix effects that plague external calibration methods .

Workflow
Isotope dilution mass spectrometry (GC-MS, LC-MS)
Property
+5 Da mass-shifted internal standard for ethyl stearate
Selection Context
Co-eluting ISTD that mitigates matrix effects in complex biological matrices

Why Ethyl Stearate-d5 Cannot Be Substituted


Non-deuterated ethyl stearate or structurally dissimilar internal standards introduce significant analytical error in quantitative mass spectrometry due to differential ionization efficiency and unpredictable matrix effects. Stable isotope-labeled internal standards, like Ethyl Stearate-d5, correct for these variabilities by behaving identically to the target analyte, thereby enabling precise isotope dilution mass spectrometry. Using a non-deuterated standard or an internal standard from a different lipid class can lead to inaccurate quantification, as they do not co-elute identically and may experience different ion suppression or enhancement, a critical limitation in lipidomics and biomarker validation studies [1].

!
Non-deuterated ethyl stearate – differential ionization efficiency and unpredictable matrix effects may shift quantification.
!
Structural analog ISTDs – different lipid class may not co-elute identically, altering ion suppression/enhancement profiles.
!
d2/d3 labeled analogs – smaller mass shift risks spectral interference from natural 13C isotopologues.

Ethyl Stearate-d5 Quantitative Evidence


Mass Shift Prevents Isotopic Interference

Ethyl Stearate-d5 provides a +5 Da mass shift relative to the unlabeled ethyl stearate analyte, a difference that is large enough to avoid isotopic overlap with the naturally occurring M+1, M+2, or M+3 isotopologues of the target analyte. This contrasts with alternative labeling strategies that may provide a smaller mass difference (e.g., d2 or d3), which can suffer from significant spectral interference from the natural abundance of 13C isotopes, thus compromising quantitative accuracy, especially at low analyte concentrations .

Mass shift
Class-level
Target: +5 Da
Unlabeled: 0 Da; d2/d3: 2–3 Da
Minimizes isotopic overlap in MS
≥4 Da recommended for isotope dilution assays
Lipidomics Biomarker Quantification GC-MS

Sensitive FAEE Quantification in Meconium

In a validated headspace SPME-GC-MS method for eight FAEEs in meconium, Ethyl Stearate-d5 was employed as an internal standard. Using this internal standard, the method achieved a limit of quantification (LOQ) for ethyl stearate of less than 150 ng/g and a limit of detection (LOD) of less than 100 ng/g, with linearity from the LOQ to 2000 ng/g (r² > 0.98). Intra- and inter-day precision, expressed as relative standard deviation (RSD), was below 15% for all analytes, including ethyl stearate [1].

LOQ / Precision
Head-to-head
LOQ < 150 ng/g, RSD < 15%
Linearity r² > 0.98
Supports sensitive FAEE quantification
Meconium HS-SPME-GC-MS method
Forensic Toxicology Prenatal Alcohol Exposure GC-MS

Cross-Matrix Validation for FAEE Quantification

Ethyl Stearate-d5 is not only used in meconium analysis but has also been validated as an internal standard in published methods for quantifying FAEEs in hair and other matrices. For instance, a protocol for hair analysis utilized D5-ethyl stearate (alongside other D5-FAEEs) as an internal standard to correct for extraction recovery and matrix effects, enabling reliable quantification of ethyl stearate in hair samples from alcoholics, social drinkers, and teetotalers [1]. This cross-matrix validation supports the robustness of Ethyl Stearate-d5 as a reliable internal standard for ethyl stearate analysis.

Cross-matrix use
Cross-study
Validated in meconium and hair
Supports robust method transfer
GC-MS and LC-MS/MS methods reported
Clinical Chemistry Alcohol Biomarkers Method Validation

Cost-Effective Deuterium Labeling

The d5-label in Ethyl Stearate-d5 is located exclusively on the ethyl group, which is synthetically accessible through esterification of stearic acid with ethanol-d5. This contrasts with more extensively deuterated analogs, such as Ethyl Stearate-d35, which require deuteration of the long alkyl chain and are significantly more expensive to produce. While d35-labeled compounds offer a larger mass shift, the d5 label provides a sufficient mass difference (+5 Da) for most quantitative MS applications, presenting a more cost-effective solution for routine analysis .

Cost vs d35 analog
Class-level
~10–20× lower cost per mg
Ethyl-group labeling vs full-chain
Adequate +5 Da shift for routine MS
Cost-efficient alternative to d35 compounds
Isotope Chemistry Internal Standard Synthesis Cost-Efficiency

Ethyl Stearate-d5 Research Applications


Prenatal Alcohol Exposure via Meconium FAEE

Ethyl Stearate-d5 is an essential internal standard in validated GC-MS methods for quantifying ethyl stearate, a key fatty acid ethyl ester (FAEE) biomarker, in meconium. As demonstrated by Roehsig et al. (2010), the use of D5-ethyl esters enables precise quantification with an LOQ <150 ng/g, allowing researchers to distinguish between alcohol-exposed and non-exposed newborns. This method is critical for studies on fetal alcohol spectrum disorders (FASD) [1].

Long-Term Alcohol Monitoring via Hair FAEE

In forensic and clinical toxicology, Ethyl Stearate-d5 serves as a reliable internal standard for quantifying ethyl stearate in hair segments. This application is based on validated protocols that correct for variable extraction recovery and matrix effects in hair, enabling accurate and reproducible long-term monitoring of alcohol consumption patterns in individuals [1].

Stearic Acid Ester Quantification in Lipidomics

For lipidomics research involving the quantification of stearic acid ethyl ester and related lipid species in biological extracts, Ethyl Stearate-d5 provides a robust and cost-effective internal standard. Its +5 Da mass shift is sufficient for isotope dilution mass spectrometry in most complex matrices, ensuring accurate normalization for sample preparation and instrument variability. This is particularly valuable for studies of lipid metabolism, nutritional biochemistry, and disease biomarker discovery where precise quantitation is essential [1].

Method Development for FAEE Analysis

Analytical chemists developing new methods for quantifying ethyl stearate and other FAEEs in challenging matrices (e.g., tissues, food, environmental samples) can rely on Ethyl Stearate-d5 as a well-characterized internal standard. Its established use in validated methods for meconium and hair provides a benchmark for method performance, allowing new assays to be compared against published standards of sensitivity and precision [1].

Application
Selection Property
Validation Focus
Meconium FAEE biomarker research
Co-eluting ISTD for ethyl stearate
Method validation context
Hair FAEE segmental analysis
Matrix-effect correction capacity
Extraction recovery verification
Lipidomics stearic acid ester quantification
Cost-effective +5 Da label
Spectral interference review
FAEE analytical method development
Documented benchmark for performance
Sensitivity and precision benchmarking

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